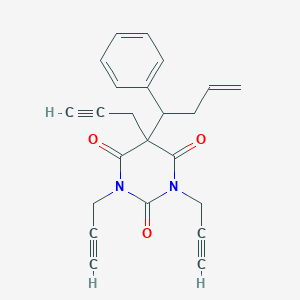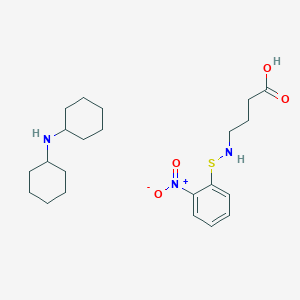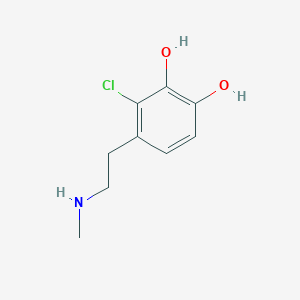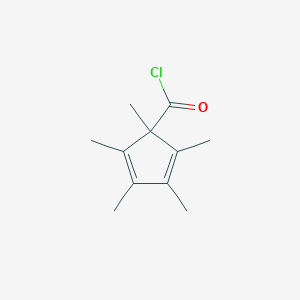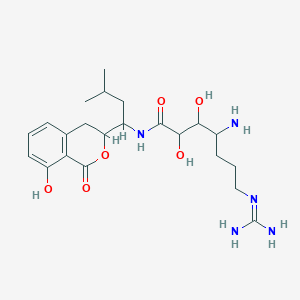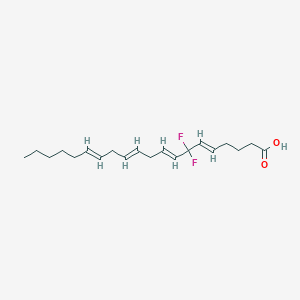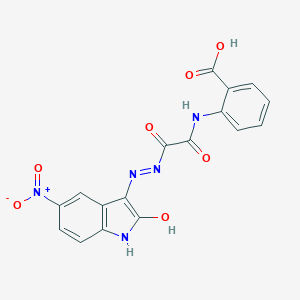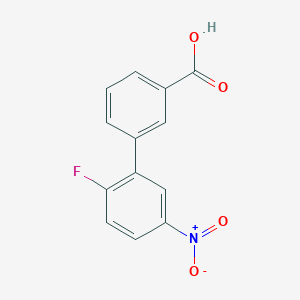![molecular formula C9H5ClN4 B025680 [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide CAS No. 105381-59-7](/img/structure/B25680.png)
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, also known as CCD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCD is a versatile compound that can be synthesized using various methods, and its unique structure makes it an attractive candidate for scientific research.
作用机制
The mechanism of action of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA replication and cell division. In vivo studies have shown that [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has several advantages as a research tool, including its versatility, ease of synthesis, and unique structure. However, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, including:
1. Further studies on the mechanism of action of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, including its interactions with enzymes and DNA.
2. Development of novel materials based on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, with unique properties such as conductivity and magnetism.
3. Synthesis of novel compounds based on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, with potential applications in medicinal chemistry.
4. Studies on the potential toxicity of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, and development of safer methods for its synthesis and handling.
5. Investigation of the potential of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成方法
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-methyl-1,4-benzoquinone with cyanamide in the presence of a base. Another method involves the reaction of 1,4-benzoquinone with cyanamide in the presence of a base, followed by chlorination and dehydrogenation. The synthesized [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can be purified using various techniques, such as column chromatography.
科学研究应用
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been used as a starting material for the synthesis of various compounds. In medicinal chemistry, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been studied for its potential as an anticancer agent.
属性
CAS 编号 |
105381-59-7 |
|---|---|
分子式 |
C9H5ClN4 |
分子量 |
204.61 g/mol |
IUPAC 名称 |
(2-chloro-4-cyanoimino-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide |
InChI |
InChI=1S/C9H5ClN4/c1-6-2-9(14-5-12)7(10)3-8(6)13-4-11/h2-3H,1H3 |
InChI 键 |
FYBSHRHFFKEQCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC#N)C(=CC1=NC#N)Cl |
规范 SMILES |
CC1=CC(=NC#N)C(=CC1=NC#N)Cl |
同义词 |
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




